Cas no 1805622-21-2 (2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine)

2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine
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- インチ: 1S/C7H3F5N2O3/c8-6(9)4-5(14(16)17)2(7(10,11)12)1-3(15)13-4/h1,6H,(H,13,15)
- InChIKey: ZYTMKIHBXVKIRM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(NC(C(F)F)=C1[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 432
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 74.9
2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027398-1g |
2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |
1805622-21-2 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029027398-500mg |
2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |
1805622-21-2 | 95% | 500mg |
$1,752.40 | 2022-04-01 | |
Alichem | A029027398-250mg |
2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine |
1805622-21-2 | 95% | 250mg |
$1,009.40 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine 関連文献
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2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine (CAS No. 1805622-21-2)
2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine, identified by its CAS number 1805622-21-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that serves as a fundamental scaffold in the synthesis of numerous bioactive molecules. The presence of multiple fluorinated and nitro substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structural configuration of 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine encompasses a pyridine ring substituted with a difluoromethyl group at the 2-position, a hydroxy group at the 6-position, a nitro group at the 3-position, and another trifluoromethyl group at the 4-position. This specific arrangement of functional groups contributes to its distinct reactivity and potential biological activity. The difluoromethyl and trifluoromethyl groups are particularly noteworthy, as they are known to enhance metabolic stability and binding affinity in drug candidates. The hydroxy and nitro functionalities further expand its synthetic versatility, allowing for further derivatization and modification to explore diverse pharmacological profiles.
In recent years, there has been growing interest in fluorinated pyridines due to their pronounced pharmacological properties. The electron-withdrawing nature of fluorine atoms can modulate the electronic distribution within the molecule, influencing both its reactivity and interactions with biological targets. For instance, studies have demonstrated that fluorinated pyridines can improve the lipophilicity of drug molecules, facilitating better membrane penetration and cellular uptake. Additionally, the presence of fluorine atoms can increase metabolic stability by resisting degradation pathways such as oxidation or hydrolysis.
The nitro group in 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine also plays a crucial role in its chemical behavior. Nitro groups are versatile handles that can be reduced to amino groups, introducing reactive sites for further functionalization. This transformation is particularly useful in medicinal chemistry for introducing polar functionalities that enhance binding interactions with biological macromolecules. Moreover, nitro groups can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents at specific positions on the pyridine ring.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex fluorinated pyridines like 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl structures, which often serve as key motifs in drug design. These methods have allowed chemists to construct intricate molecular architectures with high precision and yield, making it feasible to explore novel derivatives of this compound for therapeutic applications.
Beyond its synthetic utility, 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine has shown promise in various preclinical studies as a lead compound for drug development. Its unique structural features suggest potential activity against a range of diseases, including cancer, infectious diseases, and inflammatory disorders. For example, fluorinated pyridines have been explored as inhibitors of kinases and other enzymes involved in disease pathways. The combination of fluorine atoms with other functional groups like hydroxyl and nitro groups may confer dual targeting capabilities, allowing the molecule to interact with multiple biological receptors or pathways simultaneously.
The development of computational tools for molecular modeling has further accelerated the discovery process by enabling virtual screening and optimization of candidate compounds. These tools allow researchers to predict the binding affinity, solubility, and other physicochemical properties of molecules like 2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine, facilitating rapid identification of promising derivatives. By integrating experimental data with computational predictions, scientists can streamline the drug discovery pipeline and reduce the time required to bring new therapies to market.
In conclusion,2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine (CAS No. 1805622-21-2) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of fluorinated and nitro substituents provides a rich foundation for synthetic exploration and pharmacological investigation. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.
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